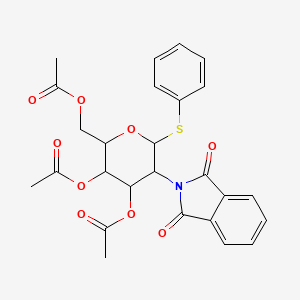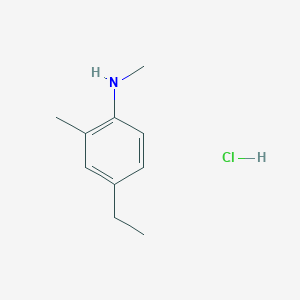
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-ブロモ-2-クロロフェニル)-1H-ピラゾール-3-アミンは、ピラゾール類に属する化学化合物です。ピラゾール類は、隣接する2つの窒素原子を含む5員環複素環化合物です。この特定の化合物は、ピラゾールコアに結合したフェニル環上にブロモおよびクロロ置換基が存在することを特徴としています。
準備方法
合成経路と反応条件
5-(4-ブロモ-2-クロロフェニル)-1H-ピラゾール-3-アミンの合成は、通常、以下の手順を伴います。
出発物質: 合成は、4-ブロモ-2-クロロフェニルヒドラジンと酢酸エチルから始まります。
環化: ヒドラジンは、酸性条件下で酢酸エチルと反応して、ピラゾール環を形成します。
アミノ化: 得られた中間体は、アミノ化を受けて、ピラゾール環の3位にアミノ基が導入されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、大規模生産に最適化されています。これには、連続フロー反応器、反応条件を正確に制御するための自動システム、および高純度と収率を確保するための結晶化やクロマトグラフィーなどの精製技術の使用が含まれます。
化学反応の分析
反応の種類
5-(4-ブロモ-2-クロロフェニル)-1H-ピラゾール-3-アミンは、以下を含むさまざまな化学反応を起こす可能性があります。
置換反応: フェニル環上のブロモおよびクロロ置換基は、求核置換反応に関与する可能性があります。
酸化と還元: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体に変換される可能性があります。
カップリング反応: スズキ-宮浦カップリングなどのカップリング反応を起こして、ビアリール化合物を形成する可能性があります。
一般的な試薬と条件
求核置換: 極性非プロトン性溶媒中のナトリウムメトキシドまたはカリウムtert-ブトキシドなどの試薬。
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
カップリング: ホウ酸またはエステル存在下でのパラジウム触媒。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、求核置換により、さまざまな置換ピラゾールが得られる可能性があり、カップリング反応により、ビアリール誘導体が得られる可能性があります。
科学研究への応用
5-(4-ブロモ-2-クロロフェニル)-1H-ピラゾール-3-アミンは、科学研究においていくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用を含む、潜在的な生物活性について調査されています。
医学: 創薬のための潜在的なリード化合物として探求されています。
産業: 新素材や化学プロセスの開発に活用されています。
科学的研究の応用
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
5-(4-ブロモ-2-クロロフェニル)-1H-ピラゾール-3-アミンの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などのさまざまな分子標的と相互作用して、その効果を発揮する可能性があります。関与する正確な経路は異なる可能性がありますが、通常、活性部位への結合または標的タンパク質の機能の変更が含まれます。
類似化合物の比較
類似化合物
4-ブロモ-2-クロロフェノール: ピラゾール環を持たない、同様の置換基を持つ関連化合物。
5-(4-ブロモ-2-クロロフェニル)-1H-ピラゾール: 3位にアミノ基を持たない、同様の構造。
独自性
5-(4-ブロモ-2-クロロフェニル)-1H-ピラゾール-3-アミンは、ピラゾールコアとフェニル環上の特定の置換基の組み合わせによって、ユニークです。この組み合わせは、密接に関連する化合物では見られない、独特の化学的性質と潜在的な生物活性を付与します。
類似化合物との比較
Similar Compounds
4-Bromo-2-chlorophenol: A related compound with similar substituents but lacking the pyrazole ring.
5-(4-Bromo-2-chlorophenyl)-1H-pyrazole: Similar structure but without the amine group at the 3-position.
Uniqueness
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine is unique due to the combination of its pyrazole core and the specific substituents on the phenyl ring. This combination imparts distinct chemical properties and potential biological activities that are not observed in closely related compounds.
特性
分子式 |
C9H7BrClN3 |
|---|---|
分子量 |
272.53 g/mol |
IUPAC名 |
5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H7BrClN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) |
InChIキー |
CDRXGCQKUCRZCX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Br)Cl)C2=CC(=NN2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[(2-ethoxy-2-oxoacetyl)amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B12074195.png)


methylamine](/img/structure/B12074222.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![1-Methyl-4-prop-1-en-2-yl-7-azabicyclo[4.1.0]heptane](/img/structure/B12074237.png)





![Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate](/img/structure/B12074264.png)
